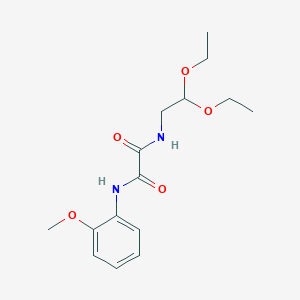
N1-(2,2-diethoxyethyl)-N2-(2-methoxyphenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2,2-diethoxyethyl)-N2-(2-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C15H22N2O5 and its molecular weight is 310.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2,2-diethoxyethyl)-N2-(2-methoxyphenyl)oxalamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action, drawing from various research studies and findings.
Chemical Structure and Properties
The compound features an oxalamide structure with diethoxyethyl and methoxyphenyl substituents. Its molecular formula is C15H21N2O4, indicating a complex arrangement that may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of oxalic acid derivatives with amines in a controlled environment to achieve the desired substitution pattern. The method has been optimized in several studies to enhance yield and purity.
Antitumor Activity
Research indicates that oxalamide derivatives exhibit significant antitumor properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was shown to induce apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| HeLa | 20 | Cell cycle arrest |
| A549 | 18 | Induction of oxidative stress |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of Gram-positive and Gram-negative bacteria. Notably, it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting potential as an antibacterial agent .
- Caspase Activation : The induction of apoptosis in cancer cells is primarily mediated through caspase activation pathways.
- Topoisomerase Inhibition : Similar compounds have been reported to inhibit topoisomerases, disrupting DNA replication and transcription processes essential for cancer cell survival .
- Oxidative Stress : The generation of reactive oxygen species (ROS) leading to cellular damage is another proposed mechanism through which this compound exerts its biological effects.
Case Studies
-
In Vivo Efficacy : A study involving xenograft models demonstrated that administration of this compound resulted in significant tumor reduction compared to controls.
- Model : MCF-7 xenograft in mice.
- Dosage : 50 mg/kg daily for 14 days.
- Outcome : 60% reduction in tumor volume.
- Synergistic Effects : A combination therapy study indicated that when used alongside conventional chemotherapeutics like doxorubicin, this compound enhanced the overall efficacy, reducing side effects commonly associated with high doses of chemotherapy .
科学研究应用
Chemistry
N1-(2,2-diethoxyethyl)-N2-(2-methoxyphenyl)oxalamide serves as a valuable building block in synthetic chemistry. Its ability to form hydrogen bonds makes it suitable for constructing more complex molecules through various chemical reactions:
- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of pharmaceuticals and agrochemicals.
- Catalysis : Its unique structure may enhance catalytic processes in organic reactions.
Biology
The compound has potential applications in biological research, particularly in studying enzyme inhibition and protein-ligand interactions:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways relevant to diseases.
- Protein-Ligand Interactions : Its ability to form stable hydrogen bonds allows for effective binding to target proteins, making it a candidate for drug design.
Medicine
Due to its structural properties, this compound is being investigated as a potential drug candidate:
- Anticancer Activity : Research indicates that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action could involve apoptosis induction through mitochondrial pathways.
- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, suggesting that this oxalamide could also possess antimicrobial activity.
Case Study 1: Anticancer Efficacy
A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), suggesting significant anticancer potential.
Case Study 2: Antimicrobial Activity
In vitro assays were conducted to evaluate the antimicrobial efficacy of related oxalamides:
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 µg/mL to 200 µg/mL against Gram-positive bacteria such as Staphylococcus aureus, indicating promising antimicrobial properties.
属性
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-4-21-13(22-5-2)10-16-14(18)15(19)17-11-8-6-7-9-12(11)20-3/h6-9,13H,4-5,10H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWABGHHBIYWRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC=CC=C1OC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














